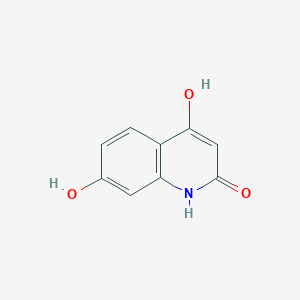

4,7-Dihydroxyquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

4,7-dihydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H7NO3/c11-5-1-2-6-7(3-5)10-9(13)4-8(6)12/h1-4,11H,(H2,10,12,13) |

InChI Key |

CRHGUMIAEQFWIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=O)C=C2O |

Origin of Product |

United States |

Significance of the Quinolinone Scaffold in Chemical and Biological Research

The quinolinone scaffold is a prominent structural motif in medicinal chemistry, recognized for its "privileged" nature. tandfonline.comnih.govresearchgate.net This designation stems from its ability to interact with a diverse range of biological targets, making it a versatile foundation for the design of new therapeutic agents. tandfonline.comresearchgate.net Quinoline (B57606) and its derivatives are found in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govbenthamscience.combenthamdirect.comontosight.ai

The versatility of the quinoline scaffold allows for its functionalization at various positions, leading to derivatives with distinct biological profiles. frontiersin.org Researchers have successfully synthesized and evaluated a multitude of quinoline-based compounds, uncovering activities such as:

Anticancer: Quinoline derivatives have shown significant potential in cancer therapy, with some compounds acting as topoisomerase and kinase inhibitors. tandfonline.com They can induce apoptosis, inhibit cell proliferation and angiogenesis, and disrupt cell migration. nih.govresearchgate.net

Antimicrobial: The quinolone family is well-known for its antibacterial properties, with some derivatives also exhibiting antifungal and antiviral activities. benthamscience.comnih.govnih.gov

Anti-inflammatory: Certain quinoline compounds have demonstrated anti-inflammatory effects. nih.gov

Cardiovascular: Some derivatives have been investigated for their cardiovascular effects. benthamscience.combenthamdirect.com

Anticonvulsant: The quinoline scaffold has also been explored for its potential in developing anticonvulsant drugs. benthamscience.combenthamdirect.com

The ease of synthesis and the potential for structural optimization further enhance the appeal of the quinoline scaffold in drug discovery and development. tandfonline.comfrontiersin.org

Historical Perspective on the Study of Dihydroxyquinolinone Derivatives

The study of quinolinone derivatives dates back to the late 19th century. mdpi.com A significant subset of this class, the 4-hydroxyquinolin-2-ones and their tautomeric quinoline-2,4-dione forms, have garnered considerable attention due to their presence in natural products and their diverse biological activities. researchgate.net Research has revealed that these compounds possess antiviral, antibacterial, and anticonvulsive properties, among others. researchgate.net

The synthesis of various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives has been a focus of many studies. nih.gov These investigations have often explored the relationship between the compounds' structural features, such as lipophilicity, and their biological activities, including antifungal and photosynthesis-inhibiting properties. nih.gov The development of synthetic methodologies, including microwave-assisted synthesis and classical multi-step procedures, has been crucial in advancing the exploration of these derivatives. nih.gov

Rationale for Focused Academic Inquiry into 4,7 Dihydroxyquinolin 2 1h One

The specific substitution pattern of 4,7-dihydroxyquinolin-2(1H)-one, featuring hydroxyl groups at both the 4- and 7-positions, provides a unique chemical entity for investigation. The presence of these two hydroxyl groups can significantly influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby affecting its interaction with biological targets.

A key area of interest for a derivative, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is its role as a crucial intermediate in the synthesis of the atypical antipsychotic drug aripiprazole. google.com The synthesis of this and related dihydroxyquinolinone structures has been the subject of various patents and research articles, highlighting the industrial relevance of this class of compounds. google.comgoogle.com Academic inquiry into this compound and its isomers is driven by the need to understand the structure-activity relationships within this family of compounds and to develop more efficient synthetic routes to these valuable molecules.

Overview of Research Domains Pertaining to the Compound

Established Synthetic Pathways to the Quinolin-2(1H)-one Core

The construction of the quinolin-2(1H)-one skeleton can be achieved through a variety of synthetic routes, ranging from classical name reactions to modern transition-metal-catalyzed processes. These methods offer diverse entry points to this important heterocyclic system.

Classical Condensation Reactions

Several venerable name reactions in organic chemistry provide reliable methods for the synthesis of quinoline (B57606) and quinolinone derivatives. These reactions typically involve the condensation of anilines with carbonyl compounds or their equivalents under acidic or basic conditions.

Skraup and Doebner-von Miller Reactions: The Skraup synthesis, a classic method for preparing quinolines, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. iipseries.org While primarily used for quinoline synthesis, adaptations of these reactions can lead to quinolinone scaffolds.

Friedländer Synthesis: The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govnih.gov This reaction can be catalyzed by acids or bases and offers a direct route to substituted quinolines and quinolinones. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can influence the outcome and efficiency of the synthesis. nih.gov

Knorr Quinoline Synthesis: The Knorr synthesis is a powerful tool for preparing 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones) by the cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid. wikipedia.orgsynarchive.com The reaction proceeds through an electrophilic aromatic substitution mechanism. wikipedia.org Variations in reaction conditions can sometimes lead to the formation of 4-hydroxyquinoline (B1666331) isomers as competing products. wikipedia.org

Palladium-Catalyzed Cyclization Approaches

Modern synthetic chemistry has seen the rise of palladium catalysis as a powerful tool for the construction of complex molecules. nih.gov Palladium-catalyzed reactions offer mild conditions and high functional group tolerance, making them attractive for the synthesis of quinolinones. nih.govnih.gov These methods often involve the intramolecular cyclization of suitably functionalized precursors. nih.govrsc.orgresearchgate.net For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been developed as a process for quinoline synthesis. rsc.org Another approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.govresearchgate.net

Multicomponent Reaction Strategies for Quinolinone Assembly

Multicomponent reactions (MCRs) have gained significant attention for their efficiency in building molecular complexity in a single step from three or more starting materials. rsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org These strategies are highly atom-economical and allow for the introduction of structural diversity into the final products. rsc.orgresearchgate.net For example, a one-pot, three-component reaction catalyzed by ammonium (B1175870) acetate (B1210297) has been developed for the construction of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful selection of starting materials and strategic introduction of the hydroxyl groups at positions 4 and 7 of the quinolinone ring.

Synthesis from Precursor Molecules

The synthesis of dihydroxy-substituted quinolinones often begins with precursors that already contain one or more hydroxyl groups or can be readily converted to them.

From Hydroxyanilines: Meta-aminophenols are logical starting materials for the synthesis of 7-hydroxyquinolin-2(1H)-one derivatives. For example, a reported synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone starts with m-aminophenol, which is first reacted with 3-chloropropionyl chloride to form an amide, followed by a high-temperature, solventless cyclization. google.com

From Coumarins: Coumarins (benzopyran-2-ones) are structurally related to quinolinones and can serve as valuable precursors. The coumarin (B35378) ring system itself is found in many natural products with diverse pharmacological properties. researchgate.net A synthetic route to 7-hydroxy-3,4-dihydro-2(1H)-quinolinone involves the initial synthesis of 7-hydroxychroman-2-one (B1584768) from resorcinol, followed by an aminolysis reaction in an alcoholic solvent with ammonia (B1221849) gas. google.com Furthermore, a series of 4-substituted 6,7-dihydroxycoumarin derivatives have been synthesized from 1,2,4-benzenetriol (B23740) via a Pechmann condensation. nih.gov

Specific Strategies for Introducing Hydroxyl Groups at Positions 4 and 7

The introduction of hydroxyl groups at specific positions on the quinolinone core can be achieved through several synthetic maneuvers. The Gould-Jacobs reaction, for instance, provides a pathway to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. nih.gov The synthesis of 4-hydroxy-2(1H)-quinolinone derivatives has also been accomplished through the conversion of o-alkynylanilines in the presence of a silver salt, carbon dioxide, and a base. organic-chemistry.org

A notable synthesis of 7-hydroxyquinolin-2(1H)-one has been reported, highlighting a key intermediate for the synthesis of the drug Brexpiprazole. asianpubs.org While specific details of the hydroxylation steps are often embedded within multi-step synthetic sequences, the general strategies involve either carrying the hydroxyl functionality through the synthesis from a hydroxylated starting material or introducing it at a later stage via electrophilic or nucleophilic substitution reactions, depending on the existing substitution pattern of the quinolinone ring.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of quinolinone derivatives to maximize product yields and purity. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature and concentration of catalysts and reagents.

For instance, in the synthesis of related isoquinolinone structures, a screening of various solvents revealed that acetonitrile (B52724) was superior for the reaction. researchgate.net The addition of drying agents like 4 Å molecular sieves has been shown to improve yields, indicating the sensitivity of some reaction pathways to moisture. researchgate.net The choice of the oxidizing agent is also crucial; a study comparing different iodanes found that (phenyliodonio)sulfamate (PISA) provided the best results for a specific cyclization reaction. researchgate.net

The following table illustrates the impact of different conditions on the yield of a representative reaction.

| Entry | Oxidant | Additive | Solvent | Yield (%) |

| 1 | PISA | - | CH3CN | 86 |

| 2 | PISA | H2O | CH3CN | 79 |

| 3 | PISA | 4 Å MS | CH3CN | 88 |

| 4 | PIDA | 4 Å MS | CH3CN | 75 |

| 5 | PIFA | 4 Å MS | CH3CN | 62 |

| Data sourced from a study on isoquinolinone synthesis, demonstrating common optimization parameters. researchgate.net |

Eco-Friendly and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolinone derivatives, aiming to reduce the environmental impact of chemical processes.

Green chemistry emphasizes waste prevention, the use of safer solvents and reagents, and energy efficiency. scispace.comskpharmteco.com In the context of quinolinone synthesis, this has led to the development of methods that utilize water as a solvent, employ renewable feedstocks, and minimize the use of hazardous materials. scispace.comyoutube.comyoutube.com The goal is to create synthetic pathways that are not only efficient but also environmentally benign. scispace.com Catalysis is a cornerstone of green chemistry, offering pathways with higher selectivity and reduced energy consumption. scispace.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various quinolinone derivatives. nih.govumich.edu For example, a microwave-assisted synthesis of 4-hydroxy-2-quinolinone derivatives was achieved in just 6 minutes with an 89% yield in the presence of p-toluenesulfonic acid, a significant improvement over methods that either failed to produce the desired product or required much longer reaction times. umich.edu The efficiency of MAOS makes it an attractive option for the rapid generation of libraries of compounds for biological screening. nih.govnih.gov

Catalysts play a pivotal role in modern organic synthesis, and the production of quinolinones is no exception. Lewis acids, for example, are widely used to facilitate the construction of the quinoline ring system through various reaction pathways, including the Friedländer synthesis. researchgate.netresearchgate.net They can activate substrates and promote bond formation, often under mild conditions. rsc.org

Bismuth compounds, such as bismuth(III) chloride (BiCl3) and bismuth nitrate, have gained attention as effective, low-cost, and relatively non-toxic catalysts for the synthesis of quinoline and quinazolinone derivatives. thieme-connect.denih.govresearchgate.net Bismuth-catalyzed reactions can often be carried out under mild conditions and in more environmentally friendly solvents like ethanol (B145695). nih.govresearchgate.net For instance, a bismuth-catalyzed protocol for the synthesis of 2-substituted quinazolinones demonstrated good to excellent yields with a broad tolerance for different functional groups. nih.gov

Derivatization and Functionalization Strategies of this compound

The core structure of this compound serves as a versatile scaffold for the introduction of various functional groups. These modifications are crucial for exploring the structure-activity relationships (SAR) of its derivatives.

The systematic introduction of different substituents onto the quinolinone core allows for a detailed investigation of how molecular structure influences biological activity. mdpi.comorganic-chemistry.orgresearchgate.net This process, known as structure-activity relationship (SAR) analysis, is fundamental to medicinal chemistry and drug discovery. nih.govnih.gov

By creating a library of derivatives with varied electronic and steric properties, researchers can identify key structural features responsible for a desired biological effect. For example, studies on related quinolinone derivatives have shown that the nature and position of substituents on the aromatic ring can significantly impact their antiproliferative or antimicrobial activities. nih.govresearchgate.netnih.gov The insights gained from SAR studies guide the design of new, more potent, and selective compounds. nih.govumn.edu

The following table provides examples of how different substituents on a quinolinone scaffold can be explored for SAR studies.

| Position of Substitution | Example of Substituent | Potential Impact on Activity |

| N1 | Methyl, Ethyl, Benzyl | Altering lipophilicity and steric bulk. |

| C3 | Halogens, Alkyl groups, Aryl groups | Modifying electronic properties and potential for hydrogen bonding. |

| C6 | Methoxy, Nitro, Amino | Influencing electronic effects and solubility. |

| C8 | Hydroxyl, Methoxy | Affecting chelation properties and receptor binding. |

Formation of Hybrid Molecules and Heterocyclic Annulations

The scaffold of this compound is a versatile building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems and hybrid molecules. The nucleophilic character of the C3 position of the quinolinone ring is frequently exploited in these transformations, particularly in multicomponent reactions and cyclization processes.

One of the most common heterocyclic annulations involves the formation of pyrano[3,2-c]quinoline derivatives. researchgate.netnih.gov These structures are often synthesized through a one-pot, three-component reaction involving a 4-hydroxyquinolin-2(1H)-one derivative, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326). researchgate.netnih.gov This reaction is typically catalyzed by a base like piperidine (B6355638) or triethylamine (B128534). researchgate.netnih.gov The proposed mechanism begins with a Knoevenagel condensation between the aldehyde and malononitrile. nih.gov This is followed by a Michael addition of the 4-hydroxyquinolin-2(1H)-one to the resulting cinnamic nitrile derivative, which then undergoes intramolecular cyclization and tautomerization to yield the final pyrano[3,2-c]quinoline product. nih.gov A variety of aromatic and heteroaromatic aldehydes can be used, leading to a diverse library of substituted pyrano[3,2-c]quinolines with yields ranging from 67% to 93%. nih.gov

An electrochemically induced multicomponent reaction provides an environmentally benign pathway to spirocyclic [indole-3,4'-pyrano[3,2-c]quinoline] scaffolds. nih.gov This method involves the transformation of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile in ethanol with sodium bromide as the electrolyte. nih.gov The process occurs in an undivided cell and yields the functionalized spirooxindole products in high yields (75-91%). nih.gov

The reactivity of the 4-hydroxyquinolin-2(1H)-one core also allows for the creation of unique, complex hybrid molecules. For instance, reacting four equivalents of a 4-hydroxyquinolin-2(1H)-one with one equivalent of acenaphthoquinone in the presence of a catalytic amount of triethylamine (Et3N) results in the formation of acenaphthylene-1,1,2,2-tetrayl-tetrakis(4-hydroxyquinolin-2(1H)-one) derivatives. researchgate.net

Furthermore, hybrid molecules incorporating biological motifs like peptides have been synthesized. New 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates have been prepared using a benzothiazole-mediated method to form the amide bond between the quinolinone scaffold and various amino acids or dipeptides. nih.gov

The following tables summarize representative examples of these synthetic transformations.

Table 1: Synthesis of Pyrano[3,2-c]quinoline Derivatives via Multicomponent Reactions

| 4-Hydroxyquinolone Reactant | Aldehyde | Active Methylene Compound | Catalyst | Resulting Hybrid Molecule | Reference |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Substituted Aromatic Aldehydes | Malononitrile | Triethylamine | 2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | nih.gov |

| 4-Hydroxyquinolin-2(1H)-ones | Various Aldehydes | Malononitrile | Piperidine | 2-Amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | researchgate.net |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic Alcohols | - | Acid Catalyst | Pyrano[3,2-c]quinolones or Furo[3,2-c]quinolones | nih.govrsc.org |

Table 2: Synthesis of Diverse Hybrid Molecules

| Quinolinone Reactant | Other Reactant(s) | Method/Catalyst | Resulting Hybrid Molecule | Reference |

| 4-Hydroxyquinolin-2(1H)-one | Isatins, Malononitrile | Electrochemical, NaBr | Spiro[indole-3,4'-pyrano[3,2-c]quinoline] derivatives | nih.gov |

| 4-Hydroxyquinolin-2(1H)-ones | Acenaphthoquinone | Triethylamine | Acenaphthylene-1,1,2,2-tetrayl-tetrakis(4-hydroxyquinolin-2(1H)-ones) | researchgate.net |

| 7-Amino-3,4-dihydroquinolin-2(1H)-one | Peptides (Mono- and Di-) | Benzothiazole-mediated | Peptide-dihydroquinolinone conjugates | nih.gov |

Tautomeric Forms of Quinolin-2(1H)-ones and Their Energetics

Quinolin-2(1H)-ones, particularly those with hydroxyl substituents, can exist in several tautomeric forms. The principal tautomerism involves keto-enol and iminol-amide equilibria. In the case of this compound, three primary tautomeric forms are conceivable: the diketo form (this compound), the enol-keto form (2,4-dihydroxy-7-hydroxyquinoline), and the dienol form (2,4,7-trihydroxyquinoline).

Computational studies on the parent 4-hydroxyquinolin-2(1H)-one have consistently shown that the quinolin-2(1H)-one (keto) form is energetically more stable than its corresponding 2,4-dihydroxyquinoline (enol) tautomer. nih.gov This preference for the keto form is a general trend observed in many related heterocyclic systems. The increased stability is often attributed to the greater bond energies of the C=O and N-H bonds compared to the C=N and O-H bonds of the enol form.

Table 1: Postulated Tautomeric Forms of this compound and Their Expected Relative Stability

| Tautomeric Form | Structure | Expected Relative Stability |

| This compound (Diketo) |  | Most Stable |

| 2,4-Dihydroxy-7-hydroxyquinoline (Enol-Keto) |  | Less Stable |

| 2,4,7-Trihydroxyquinoline (Dienol) |  | Least Stable |

Note: The relative stability is a qualitative prediction based on the known tautomerism of related quinolinone compounds. Actual energetic differences would require specific computational studies.

Electronic Structure and Aromaticity Considerations

The electronic structure of this compound is characterized by a fused bicyclic system containing both a benzene (B151609) ring and a pyridinone ring. The aromaticity of this system is a key determinant of its stability and reactivity. Aromaticity can be quantitatively assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

The electronic distribution within the molecule is significantly influenced by the electron-donating hydroxyl groups and the electron-withdrawing carbonyl group. The hydroxyl groups at positions 4 and 7 increase the electron density of the aromatic rings through resonance, which in turn affects the molecule's reactivity towards electrophiles and nucleophiles.

Regioselectivity in Electrophilic and Nucleophilic Reactions

The regioselectivity of chemical reactions involving this compound is dictated by the interplay of the electronic effects of its substituents.

Electrophilic Reactions:

Electrophilic aromatic substitution is expected to occur preferentially on the benzene ring, which is activated by the hydroxyl group at the 7-position. The ortho and para positions relative to this activating group are the most likely sites for electrophilic attack. Therefore, positions 6 and 8 are predicted to be the most reactive towards electrophiles. The pyridinone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group.

Nucleophilic Reactions:

Nucleophilic attack is more likely to occur on the pyridinone ring. The carbonyl carbon at position 2 is a primary electrophilic center susceptible to nucleophilic addition. Furthermore, the carbon at position 4, bearing a hydroxyl group, can be a site for nucleophilic substitution, particularly if the hydroxyl group is converted into a better leaving group. Computational tools like Fukui functions can be employed to predict the most probable sites for nucleophilic attack by identifying regions with a high propensity to accept electrons. For related quinolinone systems, such analyses often highlight the carbonyl carbon as a key reactive site.

Table 2: Predicted Regioselectivity in Reactions of this compound

| Reaction Type | Predicted Reactive Sites | Rationale |

| Electrophilic Substitution | C6, C8 | Activation by the electron-donating hydroxyl group at C7. |

| Nucleophilic Addition | C2 (carbonyl carbon) | Inherent electrophilicity of the carbonyl group. |

| Nucleophilic Substitution | C4 | Potential for the hydroxyl group to act as a leaving group after protonation or conversion. |

Note: These predictions are based on general principles of organic chemistry and reactivity patterns of similar compounds. Experimental verification is necessary to confirm these theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom within the molecule.

¹H-NMR (Proton NMR) analysis reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For quinoline derivatives, aromatic protons typically appear in the downfield region (δ 6.0-9.0 ppm), while protons on the saturated portion of the ring and on substituents will have characteristic chemical shifts. uncw.edumagritek.com For instance, in related quinolin-2(1H)-one structures, the proton attached to the nitrogen (N-H) often appears as a broad singlet at a high chemical shift, around δ 11-12 ppm in DMSO-d6. rsc.org Protons on the aromatic ring will exhibit splitting patterns (e.g., doublets, triplets) due to coupling with adjacent protons, which helps in assigning their specific positions. rsc.orgrsc.org

2D-NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within the molecule. magritek.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). uncw.edumagritek.com These experiments are invaluable for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum where signal overlap can occur in 1D spectra. magritek.commagritek.com For example, an HMBC experiment would show a correlation between the N-H proton and the carbonyl carbon, confirming their proximity in the lactam ring.

Below is a representative table of expected NMR data for this compound based on analysis of similar structures.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (N-H) | ~11.0-12.0 (s) | - | C2, C8a, C4 |

| 2 (C=O) | - | ~162-165 | - |

| 3 (-CH=) | ~5.8-6.2 (s) | ~95-100 | C2, C4, C4a |

| 4 (-C-OH) | - | ~160-164 | - |

| 4a | - | ~108-112 | - |

| 5 (-CH=) | ~7.5-7.8 (d) | ~123-126 | C4, C7, C8a |

| 6 (-CH=) | ~6.6-6.9 (dd) | ~110-113 | C8, C4a, C7 |

| 7 (-C-OH) | - | ~160-163 | - |

| 8 (-CH=) | ~6.7-7.0 (d) | ~98-102 | C6, C4a, C8a |

| 8a | - | ~140-142 | - |

| 4-OH | ~9.0-10.0 (s) | - | C4, C3, C4a |

| 7-OH | ~9.0-10.0 (s) | - | C7, C6, C8 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the analyte, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap). rsc.orgrsc.orgmdpi.com

The high accuracy of HRMS allows for the determination of the molecular formula with a high degree of confidence. For C₉H₇NO₃, the expected exact mass would be calculated and compared to the measured mass. mzcloud.org

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) provides further structural information through fragmentation analysis. mdpi.comnih.gov In an MS/MS experiment, the precursor ion (the protonated or deprotonated molecular ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecule's structure. For this compound, characteristic fragmentation patterns would include the loss of small neutral molecules like water (H₂O) from the hydroxyl groups and carbon monoxide (CO) from the carbonyl group. scielo.br The fragmentation of the quinoline ring system itself can also yield diagnostic ions. scielo.br

| Parameter | Expected Value for C₉H₇NO₃ |

|---|---|

| Molecular Formula | C₉H₇NO₃ |

| Monoisotopic Mass | 177.0426 u |

| [M+H]⁺ (Positive Ion Mode) | 178.0499 m/z |

| [M-H]⁻ (Negative Ion Mode) | 176.0353 m/z |

| Common Fragment Ions (Positive Mode) | Loss of H₂O, CO |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and aromatic (C=C and C-H) groups. pressbooks.publibretexts.org

The key expected IR absorptions are summarized in the table below:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (lactam) | 3100-3500 (medium) | Stretching |

| C-H (aromatic) | 3000-3100 (sharp) | Stretching |

| C=O (lactam carbonyl) | 1640-1680 (strong, sharp) | Stretching |

| C=C (aromatic) | 1450-1600 (multiple bands) | Stretching |

| C-O (hydroxyl) | 1200-1300 (strong) | Stretching |

The broadness of the O-H and N-H stretching bands is often indicative of hydrogen bonding, which is expected in the solid state of this compound. The strong, sharp peak for the C=O stretch is a highly diagnostic feature for the quinolinone core. pressbooks.publibretexts.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₉H₇NO₃). A close agreement between the experimental and theoretical values serves as strong evidence for the proposed empirical and molecular formula.

| Element | Theoretical Percentage for C₉H₇NO₃ |

|---|---|

| Carbon (C) | 61.02% |

| Hydrogen (H) | 3.98% |

| Nitrogen (N) | 7.91% |

| Oxygen (O) | 27.09% |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov A solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. nih.gov

For purity assessment, a single, sharp peak in the chromatogram under various conditions (e.g., different mobile phases or detection wavelengths) is a strong indicator of a pure compound. calpaclab.com The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification when compared to a standard of known concentration. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile or methanol), is commonly employed for the analysis of such polar heterocyclic compounds.

| HPLC Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Gradient or isocratic mixture of water (often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the compound's maximum absorbance |

| Expected Outcome | A single major peak with a specific retention time, indicating purity. |

X-ray Crystallography for Solid-State Structural Confirmation

While no specific X-ray crystallographic data for this compound was found in the provided search results, analysis of related quinolinone structures reveals common features. helsinki.finih.govtiedejatutkimus.fi These studies often show nearly planar quinolinone ring systems and extensive hydrogen bonding networks involving the hydroxyl groups, the lactam N-H, and the carbonyl oxygen. Such an analysis would provide unequivocal proof of the structure of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Fundamental Principles and Methodologies of SAR/QSAR in Drug Discovery

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on the relationship between the chemical structure of a molecule and its biological activity. nih.gov By systematically modifying a lead compound's structure, researchers can identify key chemical features, or pharmacophores, responsible for its therapeutic effects. cambridgemedchemconsulting.com This iterative process helps in optimizing the lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. chim.it

Quantitative Structure-Activity Relationship (QSAR) represents a more computational approach. nih.gov It aims to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net These models often employ statistical methods and machine learning to predict the activity of novel compounds based on their structural descriptors, such as lipophilicity, electronic properties, and steric effects. researchgate.net This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. cambridgemedchemconsulting.com

Pharmacophore modeling is a key component of both SAR and QSAR. A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. cambridgemedchemconsulting.com These models can be generated based on the structure of known active ligands or the three-dimensional structure of the biological target itself. cambridgemedchemconsulting.com

Role of Hydroxyl Groups at Positions 4 and 7 in Modulating Biological Activity

While direct studies on 4,7-dihydroxyquinolin-2(1H)-one are limited, the role of hydroxyl groups in related structures provides valuable insights. The presence and position of hydroxyl groups on the quinolinone ring are known to significantly impact biological activity, particularly antioxidant properties. Phenolic compounds, including those with hydroxyl groups, are recognized for their ability to scavenge free radicals. nih.gov

Influence of Substitutions on the Nitrogen Atom (N-1) of the Quinolinone Ring

Substitutions at the N-1 position of the quinolinone ring are a common strategy to modulate the pharmacological profile of these compounds. In a series of 4-hydroxy-2-quinolone analogs, alkylation at the N-1 position with methyl or ethyl groups was a key step in their synthesis, leading to compounds with antimicrobial activity. nih.gov This indicates that substitution at this position is generally well-tolerated and can be exploited to fine-tune the molecule's properties.

Furthermore, studies on quinolinone-carboxamides have shown that N-substituted derivatives are extensively explored for various biological activities, including antimalarial and antibacterial effects. This highlights the importance of the N-1 position as a key modifiable site for optimizing the therapeutic potential of the quinolinone scaffold.

Impact of Modifications to the Carbonyl Group at C-2 on Biological Efficacy

The carbonyl group at the C-2 position is a defining feature of the quinolin-2(1H)-one scaffold. While direct modifications of the C-2 carbonyl of this compound are not extensively reported, the concept of bioisosteric replacement offers potential strategies for modulation. chim.it Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects.

Replacing a carbonyl group with other functionalities, such as an oxetane, can influence physicochemical properties like lipophilicity and metabolic stability. nih.gov Such modifications can be employed to overcome issues related to pharmacokinetics or toxicity while retaining the desired biological activity. The exploration of bioisosteric replacements for the C-2 carbonyl could therefore be a valuable approach in the future development of this compound analogs.

Structure-Activity Relationships for Specific Preclinical Activities (e.g., Antioxidant, Antimicrobial, Anticancer)

Antimicrobial Activity: For quinolone analogs, antimicrobial activity is influenced by various structural features. In a study of 4-hydroxy-2-quinolone analogs, the length of an alkyl chain at the C-3 position and the nature of substituents on the benzene (B151609) ring were found to have a significant impact on both antifungal and antibacterial activities. nih.gov Specifically, brominated analogs with a long alkyl side chain showed potent antifungal activity. nih.gov This suggests that for this compound, further substitutions on the scaffold could be a promising strategy for developing antimicrobial agents.

Anticancer Activity: The anticancer properties of quinolinone derivatives are also highly dependent on their substitution patterns. For instance, a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one has been shown to induce apoptosis in human ovarian cancer cell lines. This finding suggests that substitutions at the C-6 and C-7 positions, which are adjacent to the hydroxyl group in the target compound, can play a significant role in anticancer efficacy. The presence of the 4-phenyl group was also noted as a key feature in the anticancer activity of these compounds.

Identification of Key Pharmacophoric Elements for Optimized Biological Responses

A pharmacophore model for a given biological activity describes the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. cambridgemedchemconsulting.com For the quinolone class of compounds, the core heterocyclic ring system is a fundamental part of the pharmacophore. cambridgemedchemconsulting.com

Based on the available data for related compounds, a hypothetical pharmacophore for the biological activities of this compound could include:

Hydrogen Bond Donors: The hydroxyl groups at positions 4 and 7, as well as the N-H group at position 1.

Hydrogen Bond Acceptor: The carbonyl oxygen at position 2.

Aromatic Ring System: The fused bicyclic quinolinone core.

The relative spatial arrangement of these features would be critical for interaction with specific biological targets. Further computational and experimental studies would be necessary to refine this model and identify the optimal combination of features for desired biological responses such as antioxidant, antimicrobial, or anticancer activity.

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation and Design

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its target protein, providing critical information about binding affinity and mode.

In the context of 4,7-dihydroxyquinolin-2(1H)-one derivatives, molecular docking has been instrumental in elucidating their potential as anticancer agents. For instance, derivatives of 4-hydroxy-2-oxoquinolin-1(2H)-yl have been docked into the active site of the EGFR tyrosine kinase domain. These simulations revealed that the compounds could establish well-conserved hydrogen bonds with key amino acid residues, similar to the known inhibitor erlotinib. nih.gov One particular derivative, 3-((4-fluorophenyl)amino)-2-(2-(4- hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one, exhibited a high MolDock score of -137.813, which was superior to the standard drug Imatinib (-119.354), indicating a strong binding affinity. nih.gov

Similarly, molecular docking studies on 4-phenyl-2-quinolone (4-PQ) derivatives, which are structurally related to the this compound scaffold, have been used to understand their anticancer mechanisms. These studies have explored the docking mode of these compounds in the colchicine-binding pocket of the tubulin receptor, providing a plausible explanation for their observed biological activity. nih.gov The accuracy of ligand-based models can, however, be limited when there is a scarcity of known ligands for a particular target. nih.gov

The following table summarizes the results of a molecular docking study on a series of 4-hydroxy-2-oxoquinolin-1(2H)-yl derivatives against the EGFR tyrosine kinase domain.

| Compound | MolDock Score | Standard Drug (Imatinib) MolDock Score |

| 3-((4-fluorophenyl)amino)-2-(2-(4- hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) | -137.813 | -119.354 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding events of a ligand-protein complex over time. This technique allows for a more realistic representation of the biological system compared to the static picture offered by molecular docking.

For analogues of 3,4-dihydroquinolin-2(1H)-one, a related scaffold, MD simulations have been employed to assess their interactions within the VEGFR2 binding pocket. nih.gov These simulations offer insights into the flexibility and movement of residues within the binding site, with higher root mean square fluctuation (RMSF) values indicating greater flexibility. nih.gov The Automated Topology Builder (ATB) and Repository is a valuable resource that facilitates the development of molecular force fields necessary for MD simulations of biomolecular systems, including those involving quinolinone derivatives. uq.edu.au

While direct MD simulation studies on this compound were not found in the search results, the application of this technique to similar quinolinone structures highlights its importance in understanding the dynamic nature of ligand-receptor interactions. For example, MD simulations have been used to validate the binding of inhibitors to the SARS-CoV-2 main protease, demonstrating the stability of the ligand-protein complex over a 100 ns simulation. nih.gov

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Properties and Reaction Pathways

Quantum mechanical (QM) calculations are used to investigate the electronic structure, properties, and reactivity of molecules with high accuracy. These methods are crucial for understanding reaction mechanisms and predicting properties that are dependent on the electronic distribution within a molecule.

For quinoline (B57606) derivatives, QM calculations have been performed to determine their equilibrium geometry, harmonic vibrational frequencies, and nonlinear optical properties. nih.gov The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the chemical activity of the molecule. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can be used to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization. nih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for a specific region of interest (e.g., the active site) with the efficiency of MM for the larger protein environment. This approach allows for the study of enzymatic reactions and other processes that involve changes in electronic structure within a biological context. While specific QM/MM studies on this compound were not identified, the principles of QM are foundational to understanding its chemical behavior. youtube.comutdallas.eduyoutube.com

The following table presents key electronic properties that can be calculated using QM methods, as demonstrated in a study on a related quinolinone derivative. researchgate.net

| Property | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Energy Gap (Eg; Δ) | An indicator of chemical reactivity |

| Ionization Potential (I) | The energy required to remove an electron |

| Electron Affinity (A) | The energy released when an electron is added |

| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud |

| Electronic Chemical Potential (μ) | The negative of the electronegativity |

| Electrophilicity (ω) | A measure of the electrophilic character of a molecule |

Virtual Screening and De Novo Design of Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. De novo design, on the other hand, involves the design of novel molecules from scratch, often using fragment-based approaches.

The quinolinone scaffold has been the subject of de novo design efforts to create novel inhibitors for various targets. For example, a series of 1,4-dihydroquinolin-4-ones and 1,2,3,4-tetrahydroquinazolin-4-ones were designed as potent inhibitors of the kinesin spindle protein (KSP), a target for anticancer agents. nih.gov This approach led to the identification of compounds with significant inhibitory activity in cell proliferation assays. nih.gov

Virtual screening and de novo design of analogues of this compound can be guided by the structural information obtained from molecular docking and dynamics simulations of known ligands. By understanding the key interactions required for binding, new molecules with improved affinity and selectivity can be designed and prioritized for synthesis. The PASS Online software has been used to predict the biological activity spectra of dithiolo[3,4-c]quinoline-1-thione derivatives, identifying substances with potential chemoprotective and antitumor activity. mdpi.com

Prediction of Pharmacokinetic and Pharmacodynamic Relevant Properties in silico (including ADME considerations)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity (ADMET). These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.

For derivatives of 4-phenyl-2-quinolone, in silico ADMET profiles have been predicted to assess their drug-likeness and bioavailability. nih.gov These studies indicated good drug-like properties but also highlighted potential risks of drug-drug interactions and mutagenicity (AMES toxicity). nih.gov Similarly, in silico ADME profiling has been conducted for arylamino quinoline derivatives, providing valuable information for their development as antiplasmodial and antimycobacterial agents. nih.gov For dihydroisoindolo[2,1-a]quinolin-11-ones, in silico screening of molecular descriptors, including c log P, was performed to assess their oral bioavailability and toxicity risk. nih.gov

The prediction of these properties for this compound and its analogues is essential for guiding the selection of candidates for further preclinical and clinical development.

The following table shows an example of ADMET properties that can be predicted in silico.

| Property | Description |

| Absorption | Prediction of oral bioavailability and intestinal absorption. |

| Distribution | Prediction of blood-brain barrier penetration and plasma protein binding. |

| Metabolism | Prediction of interactions with cytochrome P450 enzymes. |

| Excretion | Prediction of renal clearance. |

| Toxicity | Prediction of potential for cardiotoxicity, mutagenicity, and other adverse effects. |

Natural Occurrence, Isolation, and Biosynthetic Pathway Research

Occurrence of Dihydroxyquinolinones in Natural Products (e.g., Plants, Microorganisms)

Quinoline (B57606) alkaloids, the class of compounds to which 4,7-dihydroxyquinolin-2(1H)-one belongs, are a diverse group of N-heterocyclic compounds found in various natural sources. nih.gov They are produced by plants, fungi, and bacteria. researchgate.netcmu.edu

In the plant kingdom, quinoline alkaloids are notably present in species of the Rutaceae (rue family) and Rubiaceae (coffee family). wikipedia.org For instance, 4-Hydroxy-3-methyl-2(1H)-quinolone was identified in the Brassicaceae plant Isatis tinctoria. nih.gov The broader category of 3,4-dihydro-2(1H)-quinolinone alkaloids has been documented across the plant kingdom, highlighting their potential as a source for novel bioactive natural products. nih.gov

Microorganisms are a particularly rich source of quinolinone alkaloids. Fungi of the genera Penicillium and Aspergillus are exclusive producers of many quinolone compounds. nih.gov These fungi have been isolated from various environments, including soil, and as endophytes or marine-derived species. nih.gov For example, a marine-derived fungus, Penicillium janczewskii, was found to produce several diastereomeric dihydroxy-dihydro-quinolinones. nih.govacs.org Similarly, the endophytic fungus Penicillium citrinum has been a source for isolating various quinolinone alkaloids. researchgate.net Bacteria are also known producers; a soil bacterium of the genus Burkholderia was found to produce 4-hydroxy-3-methyl-2(1H)-quinolone. nih.gov

Below is a table summarizing the occurrence of selected quinolinone alkaloids in natural sources.

| Compound Name | Natural Source | Organism Type |

| 4-Hydroxy-3-methyl-2(1H)-quinolone | Isatis tinctoria, Burkholderia sp. | Plant, Bacterium |

| 3S,4R-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone | Penicillium janczewskii (marine-derived) | Fungus |

| 3R,4R-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone | Penicillium janczewskii (marine-derived) | Fungus |

| Peniprequinolone | Penicillium janczewskii | Fungus |

| Quinolactone A | Penicillium citrinum (mangrove-derived) | Fungus |

| Quinolactacin C1 | Penicillium citrinum (mangrove-derived) | Fungus |

| Yaequinolones J1 | Penicillium sp. FKI-2140 | Fungus |

Strategies for Isolation and Purification from Biological Matrices

The isolation and purification of quinolinone alkaloids from complex biological matrices, such as fungal fermentation cultures or plant extracts, follow established natural product chemistry protocols. The general strategy involves extraction followed by a series of chromatographic separations.

For microbial sources like Penicillium or Aspergillus, the process typically begins with large-scale fermentation. The target compounds may be found in either the culture broth or the mycelia. The first step is to separate the liquid broth from the fungal biomass via filtration. The broth is then subjected to liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297). The mycelia are typically extracted separately with a solvent such as methanol (B129727) or acetone.

The resulting crude extracts are concentrated under reduced pressure and then subjected to various chromatographic techniques to separate the complex mixture of metabolites. These methods include:

Column Chromatography (CC): Often used as the initial purification step, employing stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on polarity.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for finer purification of fractions obtained from column chromatography. This technique offers higher resolution and is crucial for separating structurally similar compounds, such as diastereomers. nih.govacs.org

Thin-Layer Chromatography (TLC): Used to monitor the separation process and identify fractions containing the target compounds.

The final identification and structural elucidation of the purified compounds are achieved through spectroscopic analyses, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Proposed Biosynthetic Routes to this compound and Related Alkaloids

The biosynthesis of the quinoline core in alkaloids generally proceeds from precursors derived from the shikimate pathway. wikipedia.org In both plants and fungi, anthranilic acid, which is formed from chorismate, is a key building block. nih.govwikipedia.orgrsc.org Tryptophan can also serve as a precursor. wikipedia.org

In fungi, quinolinone alkaloids are typically derived from anthranilic acid and various amino acids. nih.gov A well-studied pathway is the biosynthesis of quinolactacin A in Penicillium. nih.gov This process involves a nonribosomal peptide synthetase (NRPS) pathway. The biosynthesis is proposed to start with the condensation of anthranilic acid and a second amino acid (like L-isoleucine for quinolactacin A), followed by cyclization reactions to form the characteristic quinolone ring system. researchgate.netnih.gov The formation of the 4-quinolone structure in fungi involves 2-amino-benzoylacetate as a key intermediate. nih.gov

In plants, several pathways for the formation of the quinoline system have been identified. wikipedia.org One established route involves the reaction of anthranilate with malonyl-CoA, followed by cyclization. researchgate.net The biosynthesis of acridone (B373769) and quinoline alkaloids in plants like Ruta graveolens (common rue) highlights the importance of anthranilate accumulation. These plants possess a second anthranilate synthase enzyme that is less sensitive to feedback inhibition by tryptophan, allowing for a greater supply of anthranilate for alkaloid production. rsc.org The subsequent steps to form the specific this compound structure would involve hydroxylation at the C-4 and C-7 positions of the quinolinone core, catalyzed by specific enzymes like hydroxylases or oxygenases.

Chemoenzymatic Synthesis Approaches Inspired by Natural Biosynthesis

The understanding of natural biosynthetic pathways has inspired the development of chemoenzymatic strategies to produce quinoline and quinolone alkaloids. cmu.edu These approaches combine the selectivity of enzymes with the efficiency of chemical reactions, offering sustainable and effective synthesis routes. northumbria.ac.ukacs.org

One strategy employs oxidoreductase enzymes to perform key transformations. For example, monoamine oxidase (MAO-N) biocatalysts have been used to effectively catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines into their corresponding quinoline derivatives. northumbria.ac.uknorthumbria.ac.uk In a different approach, horseradish peroxidase (HRP) was used in a chemoenzymatic cascade to convert N-cyclopropyl-N-alkylanilines into 2-quinolone compounds. acs.orgnorthumbria.ac.uk

Another powerful approach leverages enzymes directly involved in the natural biosynthesis of quinolones. Research into the non-heme-iron oxygenase enzyme AsqJ, which is critical for quinolone alkaloid biosynthesis in microorganisms, has provided mechanistic insights into its function. cmu.edu This enzyme catalyzes an important epoxidation reaction that facilitates the generation of the quinolone core structure. By understanding its mechanism, researchers have demonstrated the first application of this type of enzyme in the chemoenzymatic synthesis of a family of quinoline and quinolone alkaloid analogues, showcasing a more robust and efficient method. cmu.edu These methods represent attractive alternatives for producing complex heterocyclic molecules from simple, achiral starting materials. nih.gov

Future Research Directions and Potential Applications

Exploration of Undiscovered Preclinical Biological Targets and Pathways

While the quinoline (B57606) nucleus is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, the full therapeutic potential of 4,7-Dihydroxyquinolin-2(1H)-one remains to be unlocked. mdpi.comnih.gov Future research will likely focus on identifying novel preclinical biological targets and pathways. The structural nuances of quinoline derivatives can lead to significant shifts in their biological effects, suggesting that even minor modifications to the this compound structure could unveil interactions with previously unknown cellular components. researchgate.net

A key area of investigation will be its role in complex diseases with multiple contributing factors, such as neurodegenerative disorders and various cancers. rsc.orgnih.gov For instance, certain quinoline-sulfonamide hybrids have already shown potential as dual inhibitors of enzymes implicated in Alzheimer's disease. rsc.org This opens the door for exploring whether this compound or its analogues could modulate pathways involved in protein folding, such as the heat shock protein 90 (Hsp90) chaperone cycle, a critical process in cancer cell survival. nih.gov

Development of Advanced Synthetic Methodologies for Complex Analogues

The creation of novel and more potent analogues of this compound hinges on the development of sophisticated synthetic strategies. Current methods for synthesizing quinolinone derivatives, while effective, can be multistep and costly. nih.gov Future efforts will likely concentrate on creating more efficient, scalable, and environmentally friendly ("green") synthetic routes. monash.edu

Recent advancements include palladium-catalyzed cyclization reactions and copper-catalyzed tandem methods for producing dihydroquinolin-2(1H)-ones. researchgate.netmdpi.com These techniques allow for the introduction of a wide range of functional groups, which is crucial for fine-tuning the biological activity of the resulting compounds. mdpi.com Solid-phase synthesis is another promising approach that can accelerate the generation of diverse libraries of quinolinone derivatives for high-throughput screening. nih.gov The development of one-pot, multicomponent reactions will also be instrumental in simplifying the synthesis of complex analogues. nih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of drugs based on the this compound scaffold. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activity and pharmacokinetic properties of novel compounds, significantly reducing the time and cost associated with traditional drug discovery. mednexus.orgnih.gov

Virtual Screening: To identify promising lead compounds from large chemical libraries that are likely to bind to a specific biological target. nih.gov

De Novo Drug Design: To generate entirely new molecular structures with desired properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: To establish mathematical relationships between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of new analogues. nih.gov

By leveraging AI and ML, researchers can more effectively navigate the vast chemical space and prioritize the synthesis of compounds with the highest probability of success. nih.gov

Design of Multi-Targeting Agents Based on the this compound Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders, which involve multiple pathological pathways. rsc.orgnih.gov The this compound scaffold is an excellent starting point for designing multi-target-directed ligands (MTDLs) that can simultaneously modulate several key biological targets. mdpi.comrsc.org

For example, researchers have successfully created quinolinone-based hybrids that exhibit both antioxidant and anti-inflammatory activities. mdpi.com There is also significant interest in developing quinoline derivatives that can act as dual inhibitors of enzymes like EGFR and BRAFV600E in cancer or cholinesterases and monoamine oxidases in Alzheimer's disease. rsc.orgmdpi.com The design of such multi-targeting agents could lead to more effective therapies with improved side-effect profiles. rsc.org

Potential for Applications Beyond Medicinal Chemistry (e.g., Materials Science, Catalysis)

The unique chemical properties of the quinolinone ring system suggest that its applications could extend beyond medicinal chemistry. The exploration of these non-medical applications is a burgeoning field of research.

In materials science , the planar structure and potential for π-π stacking interactions of quinolinone derivatives could be exploited in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Their ability to coordinate with metal ions also opens up possibilities for creating new functional materials and sensors.

In catalysis , quinolinone-based ligands could be used to create novel catalysts for a variety of organic transformations. The nitrogen and oxygen atoms in the this compound structure can act as coordination sites for metal centers, potentially leading to catalysts with unique reactivity and selectivity. For instance, iridium complexes with quinoline-like ligands have been used to catalyze important chemical reactions. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | LiAlH₄, THF → SOCl₂, CHCl₃ | 73.7 | |

| Alkylation | Dimethylaminoethyl chloride, DMF | 89 | |

| Nitro Group Introduction | HNO₃, H₂SO₄ | 56.6 |

Basic: How is NMR spectroscopy utilized to characterize quinolinone derivatives?

Methodological Answer:

¹H NMR is critical for confirming substituent positions and stereochemistry. Key diagnostic signals include:

- Aromatic Protons : Peaks between δ 6.99–8.18 ppm indicate substituents on the quinoline core (e.g., compound 23 in ).

- Aliphatic Protons : Methyl groups (δ 2.28–3.59 ppm) and cyclic CH₂ groups (δ 2.70–4.15 ppm) confirm alkylation ().

- Exchangeable Protons : Broad signals for NH or OH (e.g., δ 5.84 ppm in ).

Example: For compound 18 (), δ 8.13 (dd, J = 2.7, 9 Hz) confirms nitro group orientation, while δ 2.28 (s, 3H) verifies methyl substitution.

Basic: What in vitro assays are used to evaluate the antimicrobial activity of quinolinone derivatives?

Methodological Answer:

- Twofold Serial Dilution : Determines minimal inhibitory concentration (MIC) against bacterial/fungal strains (e.g., B. proteus and P. aeruginosa tested in ).

- Enzyme Inhibition Assays : Measures binding affinity to targets like DNA gyrase or topoisomerase IV (implied in ).

- Cytotoxicity Screening : Uses cell viability assays (e.g., MTT) to differentiate antimicrobial vs. toxic effects.

Key Finding: Fluoro-substituted derivatives (e.g., compound 6a) showed MIC values of 16–32 μg/ml, outperforming streptomycin in some cases .

Advanced: How can researchers optimize synthesis conditions to improve yields of quinolinone derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution (e.g., 98% yield for compound 49 in ).

- Catalyst Screening : Lewis acids (e.g., AlCl₃) or bases (K₂CO₃) improve cyclization efficiency.

- Temperature Control : Reflux conditions (e.g., 80°C in ) stabilize intermediates.

Q. Table 2: Yield Optimization Strategies

| Parameter | Optimal Condition | Yield Increase (%) | Reference |

|---|---|---|---|

| Solvent (DMF vs. EtOH) | DMF | +25 | |

| Catalyst (K₂CO₃) | 10 mol% | +15 | |

| Reaction Time | 24 hrs vs. 12 hrs | +10 |

Advanced: How to resolve contradictions in reported biological activities of quinolinone derivatives?

Methodological Answer:

- Structural Reanalysis : Verify substituent positions via X-ray crystallography or 2D NMR (e.g., NOESY for spatial arrangement).

- Assay Standardization : Use consistent strains and protocols (e.g., CLSI guidelines) to compare MIC values ( vs. 12).

- SAR Studies : Systematically modify functional groups (e.g., replacing methyl with ethyl) to isolate activity contributors ().

Example: Discrepancies in antimicrobial data may arise from differences in bacterial membrane permeability or assay endpoints (e.g., turbidity vs. colony counting) .

Advanced: What methodologies support structure-activity relationship (SAR) studies for quinolinone derivatives?

Methodological Answer:

- Molecular Docking : Predict binding modes to targets like HIV reverse transcriptase or bacterial enzymes ().

- Pharmacophore Modeling : Identify essential groups (e.g., 4,7-dihydroxy for metal chelation) using software like Schrödinger.

- In Silico ADMET : Predict pharmacokinetics (e.g., logP, bioavailability) to prioritize compounds for synthesis ().

Key Insight: Substituents at the 1- and 3-positions significantly modulate bioactivity, with methyl groups enhancing membrane permeability ().

Advanced: How to address low yields in multi-step syntheses of complex quinolinone derivatives?

Methodological Answer:

- Intermediate Purification : Use column chromatography or recrystallization to remove byproducts (e.g., compound 50 purified to 99.6% HPLC purity, ).

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions.

- Flow Chemistry : Enhance reproducibility and scalability for sensitive reactions (e.g., nitro reductions in ).

Q. Table 3: Purification Impact on Yield

| Step | Technique | Purity (%) | Yield Improvement | Reference |

|---|---|---|---|---|

| Final Step | Column Chromatography | 99.6 | +30 | |

| Intermediate Isolation | Recrystallization | 95.5 | +15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.